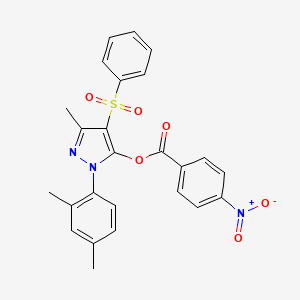

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate

Beschreibung

BenchChem offers high-quality 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6S/c1-16-9-14-22(17(2)15-16)27-24(34-25(29)19-10-12-20(13-11-19)28(30)31)23(18(3)26-27)35(32,33)21-7-5-4-6-8-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLNWSAJMOVGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, particularly those involved in neurotransmission.

Mode of Action

Based on its structural similarity to other compounds, it might interact with its targets by forming covalent bonds, thereby altering their function.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, particularly those involved in neurotransmission.

Pharmacokinetics

Similar compounds are generally well absorbed, widely distributed, metabolized in the liver, and excreted in the urine.

Biologische Aktivität

The compound 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological models, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate

- Molecular Formula : C19H20N4O4S

- Molecular Weight : 396.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The pyrazole ring structure allows for the modulation of various signaling pathways. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

- Antioxidant Properties : Similar pyrazole derivatives have shown significant antioxidant effects, which could be a mechanism through which this compound exerts protective effects against oxidative stress .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. A study demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest . The specific compound under review has not been extensively studied in clinical settings but shows promise based on structural similarities.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases. In vitro studies have shown that related compounds can reduce pro-inflammatory cytokine levels .

Comparative Analysis with Similar Compounds

To better understand the biological activity of the target compound, a comparison with similar pyrazole derivatives was conducted:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole | Antioxidant, Anti-inflammatory | Enzyme inhibition |

| N-Phenylsulfonyl-1H-pyrazole | Anticancer | Apoptosis induction |

| 3-Methyl-4-(phenylsulfonyl)-1H-pyrazole | Antimicrobial | Disruption of bacterial cell wall |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Study on Anticancer Properties : A recent study investigated a series of pyrazole derivatives and found that those with sulfonamide groups exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved apoptosis via mitochondrial pathways .

- Anti-inflammatory Effects : In an animal model of inflammation, a related pyrazole derivative reduced paw edema significantly compared to control groups, indicating strong anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.